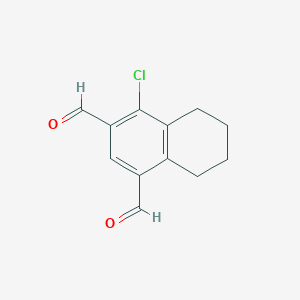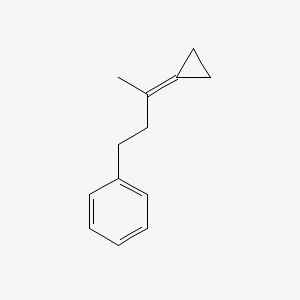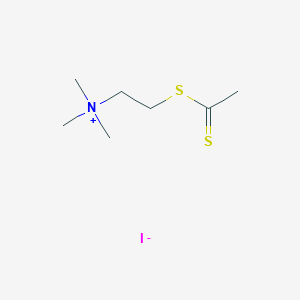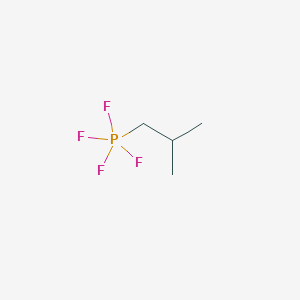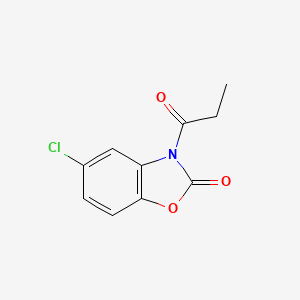
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is an organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone ring structure with a chlorine atom at the 5th position and a 1-oxopropyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- typically involves the chlorination of benzoxazolone derivatives. One common method includes the reaction of benzoxazolone with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of activated iron as a catalyst can enhance the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazolone derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxobutyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopentyl)
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-oxohexyl)
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-3-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-oxopropyl group at the 3rd position and the chlorine atom at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
115444-28-5 |
|---|---|
Molekularformel |
C10H8ClNO3 |
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
5-chloro-3-propanoyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8ClNO3/c1-2-9(13)12-7-5-6(11)3-4-8(7)15-10(12)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XGUXVRYGXOYDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


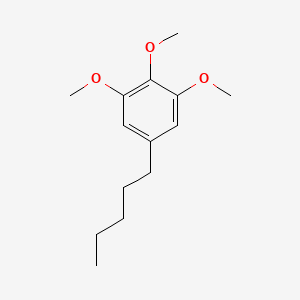
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
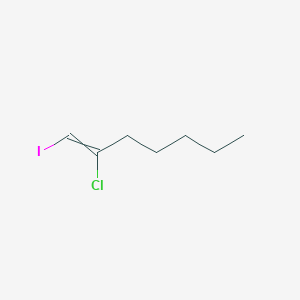
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
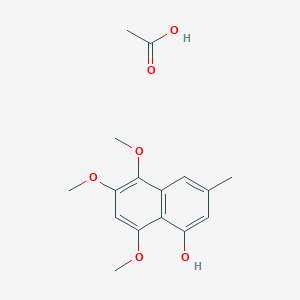
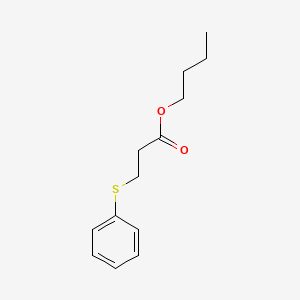

methanone](/img/structure/B14304178.png)
